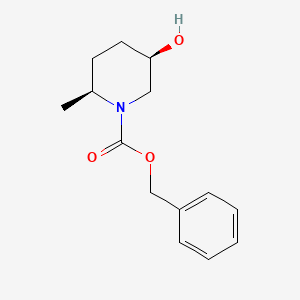

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. One significant application is the efficient synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen and collagen-like proteins. This synthesis involves asymmetric hydroxylation and further transformation.Molecular Structure Analysis

The molecular formula of the compound is C22H26N2O7 . It has a molecular weight of 430.45 .Chemical Reactions Analysis

The compound’s utility extends to its involvement in various chemical reactions. For instance, its role in the aminolysis of oxalate esters in toluene, which is a model for understanding how a carboxylate “buried” at an active site might affect an enzyme-catalyzed reaction, provides valuable insights into biochemical processes.Scientific Research Applications

Biomaterial Development

Esterification of natural polymers like hyaluronan with benzyl derivatives, including compounds similar to Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate, has been explored for creating new biocompatible and degradable materials. These modified hyaluronan derivatives have shown promise in various clinical applications due to their diverse biological properties, such as favoring or inhibiting cell adhesion. This versatility makes them suitable for a wide range of medical applications, from drug delivery systems to tissue engineering scaffolds (Campoccia et al., 1998).

Enzyme Inhibition Studies

The influence of carboxylic acids, including derivatives of this compound, on enzymes has been extensively studied. Such compounds can inhibit biocatalysts at concentrations lower than their desired yield and titer in fermentative processes, impacting the production of biorenewable chemicals. Understanding the mechanisms of enzyme inhibition by these compounds is crucial for developing microbial strains that are more robust against such inhibitory effects, thereby enhancing industrial bioprocesses' efficiency (Jarboe et al., 2013).

Synthetic Applications

The compound's synthetic versatility is evident in its application as a precursor for the synthesis of various bioactive molecules. Its role as a bioactive precursor in organic synthesis is highlighted by its involvement in producing compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This underscores the importance of this compound as a significant structure in the search for new bioactive molecules, offering a pathway for the development of novel therapeutics (Farooq & Ngaini, 2019).

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention should be sought .

properties

IUPAC Name |

benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORAIKBIDRNMQN-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)